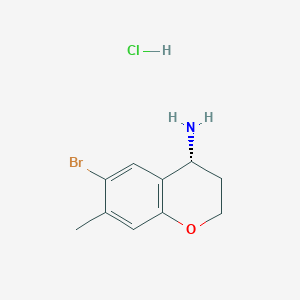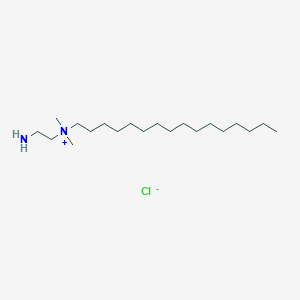
N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride is a quaternary ammonium compound. It is characterized by a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride typically involves the quaternization of N,N-dimethylhexadecylamine with 2-chloroethylamine hydrochloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process. The final product is often obtained in high purity through multiple purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiocyanate ions.
Oxidation and Reduction: The compound can be oxidized to form N-oxide derivatives or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and sodium thiocyanate.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used, often under reflux conditions.
Major Products
Nucleophilic Substitution: Products include hydroxylated, cyanated, or thiocyanated derivatives.
Oxidation: N-oxide derivatives are the primary products.
Hydrolysis: The major products are the corresponding amine and alcohol.
Scientific Research Applications
N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride is primarily based on its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and increasing permeability. The quaternary ammonium head interacts with negatively charged components, leading to the destabilization of microbial cell membranes and subsequent cell lysis . This compound also facilitates the transport of anions across lipid bilayers, which can modulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylhexadecylamine: Lacks the quaternary ammonium group, making it less effective as a surfactant.
N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium bromide: Similar structure but with a bromide counterion, which can affect its solubility and reactivity.
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a similar structure but different alkyl chain length, affecting its surfactant properties.
Uniqueness
N-(2-Aminoethyl)-N,N-dimethylhexadecan-1-aminium chloride is unique due to its specific combination of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head, which provides a balance of hydrophobic and hydrophilic interactions. This makes it particularly effective in applications requiring strong surfactant properties and phase-transfer catalysis .
Properties
CAS No. |
66320-41-0 |
|---|---|
Molecular Formula |
C20H45ClN2 |
Molecular Weight |
349.0 g/mol |
IUPAC Name |
2-aminoethyl-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C20H45N2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2,3)20-18-21;/h4-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OWRKBKNODXFFQK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


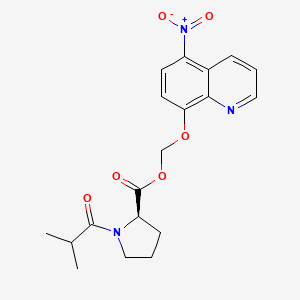
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)
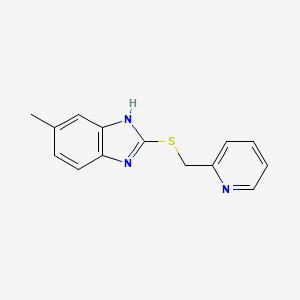
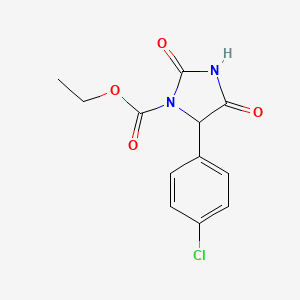
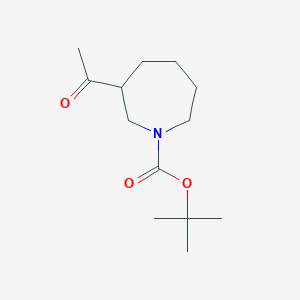
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)
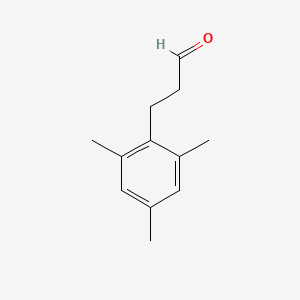
![2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12949763.png)
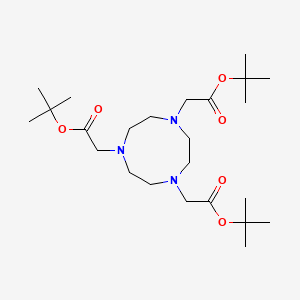
![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)
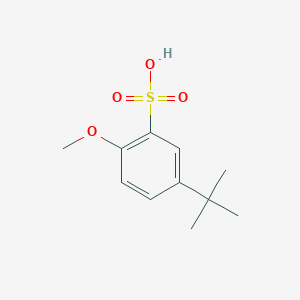
![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)
